molecular formula C20H17F3N2OS B2876095 2-(allylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226431-75-9

2-(allylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B2876095
CAS RN: 1226431-75-9
M. Wt: 390.42
InChI Key: ZJCFSIYFFWCDNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. For example, trifluoromethyl groups can be introduced using trifluoromethyl ketones .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the allylthio group might undergo reactions typical of alkenes, such as addition reactions. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility in different solvents .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been studied for their corrosion inhibition properties on different metals. For instance, Prashanth et al. (2021) explored the efficacy of 2,4,5-trisubstituted imidazole derivatives in inhibiting corrosion on mild steel in acidic solutions. These derivatives were synthesized using a microwave irradiation method, demonstrating safe reaction profiles and excellent yields. Their study indicated that imidazole derivatives are effective corrosion inhibitors, with significant adsorption following the Langmuir model and suggesting mixed types of adsorption (physisorption and chemisorption) (Prashanth et al., 2021).

Synthesis and Rearrangement

Khalafy et al. (2002) reported on the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. This research contributes to the field of organic synthesis, showcasing the versatility of imidazole derivatives in forming complex heterocyclic structures (Khalafy et al., 2002).

Biological Studies

Ramanathan (2017) conducted spectral characterization and biological studies on 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole. This compound exhibits antimicrobial and anticancer activities, highlighting the imidazole ring's significance in medicinal chemistry for improving pharmacokinetic characteristics and bioavailability (Ramanathan, 2017).

Material Science

In the field of material science, Bai et al. (2010) synthesized 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl dimers, showcasing photochromism upon irradiation. This property is critical for developing materials with light-responsive characteristics, applicable in various technologies such as smart windows and optical storage (Bai et al., 2010).

properties

IUPAC Name

5-(4-methoxyphenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2OS/c1-3-11-27-19-24-13-18(14-7-9-17(26-2)10-8-14)25(19)16-6-4-5-15(12-16)20(21,22)23/h3-10,12-13H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCFSIYFFWCDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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